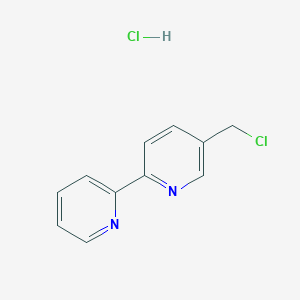

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride

Descripción general

Descripción

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in various scientific research applications due to its versatile nature and potential for chemical modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride typically involves the chloromethylation of 2-(pyridin-2-yl)pyridine. This reaction is carried out using formaldehyde and hydrochloric acid as reagents. The reaction conditions often include a solvent such as dichloromethane and a catalyst like zinc chloride to facilitate the chloromethylation process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives with functional groups like azides, thiocyanates, and amines.

Oxidation Reactions: Products include oxidized pyridine derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Products include dihydropyridine derivatives with reduced aromaticity.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride can be synthesized through various methods, often involving chloromethylation of pyridine derivatives. The compound exhibits a pyridine ring structure, which contributes to its reactivity and versatility in organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Case Study: Anticancer Evaluation

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity against human cancer cell lines, with IC50 values indicating effective dose-response relationships. The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth.

Pharmaceutical Applications

The compound has been explored as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer. Its ability to act as an electrophile makes it suitable for further functionalization, leading to the development of new therapeutic agents.

Neuropharmacological Potential

Research has indicated that this compound may interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety. The modulation of specific receptors could lead to the development of novel antidepressants.

Industrial Applications

In addition to its biological significance, this compound is also utilized in the synthesis of agrochemicals and other industrial products. Its chloromethyl group allows for further reactions that can lead to the formation of insecticides and herbicides.

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Evaluation of cytotoxic effects on cancer cell lines; potential for drug development |

| Neuropharmacology | Investigation into effects on neurotransmitter systems; potential antidepressant properties |

| Industrial Chemistry | Use as an intermediate in the synthesis of agrochemicals; applications in pest control |

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the reaction.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.

5-(Bromomethyl)-2-(pyridin-2-yl)pyridine:

5-(Hydroxymethyl)-2-(pyridin-2-yl)pyridine: Contains a hydroxymethyl group, which imparts different chemical properties and reactivity.

Uniqueness

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride is unique due to the presence of the chloromethyl group, which provides a versatile site for chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse chemical and biological properties. The compound’s reactivity and potential for covalent interactions with biomolecules make it a valuable tool in various scientific research applications.

Actividad Biológica

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, anti-inflammatory, and potential anticancer activities. The findings are supported by various studies, molecular docking analyses, and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloromethyl group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming several commercial antibiotics such as imipenem and nalidixic acid. The minimum inhibitory concentration (MIC) values were reported to be lower than those of the reference drugs, indicating its potential as a novel antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Pseudomonas aeruginosa | 16 | 32 |

Antifungal Activity

The compound also demonstrated antifungal activity against Candida albicans. In comparative studies, it exhibited a higher efficacy than nystatin, a commonly used antifungal agent. The antifungal activity was assessed using the broth microdilution method, revealing that the compound could be an effective alternative in treating fungal infections .

Anti-inflammatory Activity

In terms of anti-inflammatory effects, this compound was evaluated using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in inflammation compared to indomethacin, a standard anti-inflammatory drug. The inhibition percentage was calculated using standard protocols, showing promising results for potential therapeutic applications in inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with key biological targets. For antibacterial activity, docking simulations were performed against DNA gyrase (topoisomerase II), revealing strong binding affinity similar to nalidixic acid. For anti-inflammatory activity, docking against COX-2 showed that the compound could effectively inhibit this enzyme, which is crucial in the inflammatory pathway .

Case Studies

A notable case study involved the application of this compound in an animal model of infection. Mice treated with the compound displayed reduced bacterial load and improved survival rates compared to untreated controls. This study underscores the potential of this compound in clinical applications for infectious diseases .

Propiedades

IUPAC Name |

5-(chloromethyl)-2-pyridin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2.ClH/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10;/h1-6,8H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPAGGCSJFQSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-29-8 | |

| Record name | 5-(chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.